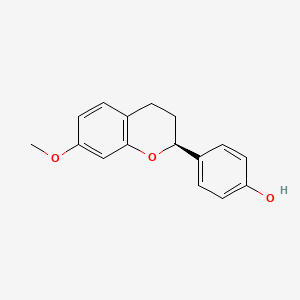

4'-Hydroxy-7-methoxyflavan

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIYVJDLRVEGDX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950058 | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27348-54-5 | |

| Record name | 4'Flavanol, 7-methoxy-, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Distribution, and Advanced Isolation Methodologies

Discovery and Documented Presence in Botanical Species

4'-Hydroxy-7-methoxyflavan has been identified in a diverse array of plant species, highlighting its distribution across different plant families. Its presence is well-documented in the resinous wood of Dracaena species, which are a significant source for the traditional medicine known as "dragon's blood". patsnap.commdpi.com

Research has confirmed the isolation of this compound from various plants, including:

Bauhinia manca : A species belonging to the Leguminosae family. ukaazpublications.com

Crinum jagus : A bulbous plant from the Amaryllidaceae family, where the compound was isolated from the ethyl acetate (B1210297) fraction of the bulbs. nijophasr.net

Dracaena cochinchinensis : The resin of this plant is a known source of the compound. mdpi.com

Dracaena glabrata and Dracaena phoenix : These species have also been identified as sources. patsnap.com

Drynaria bonii : A medicinal plant used in traditional remedies for bone-related ailments. nih.gov

Gynerium sagittatum nih.gov

Hippeastrum vittatum : The (2S)-4'-hydroxy-7-methoxyflavan enantiomer has been identified in the bulbs of this plant. acs.orgnih.gov

Narcissus tazetta var. chinensis : The (2S) form of the compound was isolated from the bulbs. nih.gov

Phyllodium pulchellum : A member of the Leguminosae family. medchemexpress.commedchemexpress.com

Schnella guianensis nih.gov

The discovery of this flavan (B184786) in Crinum jagus was noted as the first report of its kind for that particular species. nijophasr.net Similarly, its isolation from Narcissus tazetta var. chinensis was a first for the Narcissus genus. nih.gov

Table 1: Documented Botanical Sources of this compound

| Botanical Species | Family | Plant Part | Reference(s) |

|---|---|---|---|

| Bauhinia manca | Leguminosae | Not specified | ukaazpublications.com |

| Crinum jagus | Amaryllidaceae | Bulbs | nijophasr.net |

| Dracaena cochinchinensis | Asparagaceae | Resinous wood | mdpi.com |

| Dracaena glabrata | Asparagaceae | Not specified | patsnap.com |

| Dracaena phoenix | Asparagaceae | Resinous wood | patsnap.com |

| Drynaria bonii | Polypodiaceae | Rhizomes | nih.gov |

| Gynerium sagittatum | Poaceae | Not specified | nih.gov |

| Hippeastrum vittatum | Amaryllidaceae | Bulbs | acs.orgnih.gov |

| Narcissus tazetta var. chinensis | Amaryllidaceae | Bulbs | nih.gov |

| Phyllodium pulchellum | Leguminosae | Not specified | medchemexpress.commedchemexpress.com |

| Schnella guianensis | Leguminosae | Not specified | nih.gov |

Geographic and Phylogenetic Distribution Research

The documented botanical sources of this compound suggest a wide phylogenetic distribution, appearing in both monocotyledonous families like Amaryllidaceae and Asparagaceae, and dicotyledonous families such as Leguminosae and Polypodiaceae.

The geographic distribution is also broad, with source plants found in various regions. For instance, Dracaena species are native to parts of Asia and Africa. mdpi.commdpi.com The Bauhinia genus, part of the Leguminosae family, consists of about 300 species found across different continents. ukaazpublications.com Plants from the Amaryllidaceae family, such as Crinum and Zephyranthes, are distributed in temperate and tropical areas globally. nijophasr.netlongdom.org

Advanced Extraction and Chromatographic Purification Techniques for Research

The isolation and purification of this compound from its natural sources involve a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques.

The general procedure often involves:

Grinding the plant material (e.g., resinous wood, bulbs). patsnap.comnijophasr.net

Initial extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. patsnap.com

Subsequent extraction of the residue with a more polar solvent, such as chloroform (B151607), methanol (B129727), or ethanol, to isolate the flavonoid-containing fraction. patsnap.comnijophasr.net

Further purification using one or more chromatographic methods.

Column chromatography is a fundamental technique for the separation of this compound from crude plant extracts. nijophasr.netnih.gov Both normal-phase and reversed-phase column chromatography are employed.

Macroporous Resin Column Chromatography : This is often used as an initial purification step. For example, a chloroform extract from Dracaena wood is dissolved in 60% methanol and passed through a macroporous resin column, eluting with the same solvent. patsnap.com

Silica (B1680970) Gel Column Chromatography : This is a common method for further fractionation. nijophasr.net In the isolation from Crinum jagus, an ethyl acetate fraction was subjected to silica gel column chromatography with a gradient of n-hexane and ethyl acetate. nijophasr.net

Reversed-Phase (RP-C18) Silica Gel Column Chromatography : This technique is used for finer purification. Fractions from macroporous resin chromatography can be concentrated, redissolved in 50% methanol, and then separated on an RP-C18 column. patsnap.com

Sephadex LH-20 : This gel filtration medium is also utilized for purification, often eluted with methanol. nijophasr.net

Thin-Layer Chromatography (TLC) is crucial for monitoring the progress of column chromatography and for combining fractions that contain the target compound. patsnap.comnijophasr.net It is a rapid and effective method to check the purity of the isolated compound. semanticscholar.org

Preparative TLC (pTLC) can be used as a final purification step to obtain a pure sample of this compound. While specific examples for this exact compound are less detailed in the provided results, pTLC is a standard and effective technique for isolating flavonoids.

Modern isolation strategies often rely on hyphenated systems that couple chromatographic separation with spectroscopic detection for more efficient and targeted purification. High-Performance Liquid Chromatography (HPLC) is a key technique in this regard.

In the isolation of compounds from Narcissus tazetta var. chinensis, a combination of methods including silica gel column chromatography, TLC, D-101 macroporous resin, and semi-preparative HPLC was used. nih.gov The final identification and structural elucidation of this compound invariably involves advanced spectroscopic techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nijophasr.netnih.gov

Thin-Layer Chromatography (TLC) and Preparative TLC Techniques

In Vitro Plant Tissue Culture and Biotechnological Approaches for Production Research

While specific research on the production of this compound through plant tissue culture is not extensively detailed in the search results, this biotechnological approach holds significant potential. Plant cell and tissue culture offers an alternative to the extraction from wild or cultivated plants, which can be limited by geographical availability, slow growth, or low yields. dut.ac.zaiomcworld.com

In principle, callus or suspension cultures could be established from explants (e.g., leaves, stems) of a known source plant like Dracaena or Crinum. dut.ac.zaiut.ac.ir By manipulating the plant growth regulators (auxins and cytokinins) in the culture medium, the growth of undifferentiated cells (callus) can be induced. dut.ac.za These cultures can then be optimized for the production of secondary metabolites. nih.gov

Further strategies to enhance the yield of the target compound in vitro include:

Elicitation : Using biotic or abiotic elicitors to stimulate the plant's defense pathways, which often leads to an increase in the production of secondary metabolites.

Hairy Root Culture : Transformation with Agrobacterium rhizogenes can induce the formation of hairy roots, which are often fast-growing and genetically stable, and can produce high levels of secondary metabolites. dut.ac.za

Although direct application to this compound is not yet widely reported, the successful production of other flavonoids and high-value compounds like taxol and forskolin (B1673556) through tissue culture demonstrates the viability of this approach for future research and sustainable production. iomcworld.com

Synthetic Methodologies and Biosynthetic Pathway Elucidation

Total Synthesis Approaches and Methodological Advancements

The complete chemical synthesis of 4'-Hydroxy-7-methoxyflavan provides unambiguous structural confirmation and enables access to quantities of the pure compound for further study. Research in this area focuses on developing efficient and high-yielding synthetic routes.

A significant approach for the synthesis of flavans involves a Boron trifluoride etherate (BF3.Et2O)-catalyzed pyran cyclization in an aprotic polar solvent. nih.gov This method was successfully employed to achieve a concise total synthesis of racemic (±)-4'-Hydroxy-7-methoxyflavan. nih.gov The key step is the acid-catalyzed cyclization that forms the central pyran ring of the flavan (B184786) structure. nih.gov This strategy represents a facile and effective method for constructing the core skeleton of naturally occurring flavans. nih.gov More broadly, the total synthesis of complex flavan derivatives, such as myristinins, has been achieved through innovative cascade reactions involving the iterative generation of o-quinone methides (o-QMs). rsc.org

Table 1: Example of a Total Synthesis Step for (±)-4'-Hydroxy-7-methoxyflavan

| Key Reaction Type | Catalyst/Reagent | Function | Outcome |

|---|---|---|---|

| Pyran Cyclization | BF3·Et2O | Lewis acid catalyst promoting the cyclization to form the flavan C-ring. | Formation of the racemic (±)-4'-Hydroxy-7-methoxyflavan structure. nih.gov |

Chemo-enzymatic synthesis combines the strengths of chemical and biological catalysts to create efficient and selective reaction pathways. nih.gov While a direct chemo-enzymatic total synthesis of this compound is not prominently documented, related transformations highlight the potential of this approach. Enzymes, particularly from microbial sources, are capable of performing highly specific reactions, such as hydroxylation and reduction, on flavonoid skeletons. nih.gov

For instance, microbial transformation studies on the precursor 7-methoxyflavanone (B1630992) using fungi like Aspergillus ochraceus have demonstrated the enzymatic introduction of a hydroxyl group at the 4'-position of the B-ring. mdpi.comresearchgate.net This biotransformation yields 4'-hydroxy-7-methoxyflavone, a closely related oxidized derivative. mdpi.comresearchgate.net Such enzymatic hydroxylations are often difficult to achieve with high regioselectivity using purely chemical methods. researchgate.net The integration of such specific enzymatic steps with chemical synthesis of the core flavanone (B1672756) structure represents a powerful chemo-enzymatic strategy. nih.gov The use of enzymes like glucose oxidase to generate hydrogen peroxide in situ for subsequent catalytic reactions further showcases the creative integration of biocatalysis in chemical processes. researchgate.net

Modern organic synthesis increasingly relies on novel catalytic methods to achieve high efficiency and stereoselectivity. nih.govfrontiersin.org In flavonoid synthesis, this is crucial for producing specific enantiomers, as the stereochemistry can significantly impact biological activity.

A notable advancement is the development of domino reactions that combine multiple transformations in a single step. For the synthesis of related flavans, a highly enantioselective approach has been reported that converts a racemic flavanone into a flavan through an asymmetric transfer hydrogenation/deoxygenation cascade with kinetic resolution. tu-dresden.de This method allows for the synthesis of specific (2S)-flavans, such as (2S)-7,3'-dihydroxy-4'-methoxyflavan, for the first time. tu-dresden.de Such catalytic asymmetric reactions provide an efficient means of generating optically active non-proteinogenic amino acids and other complex chiral molecules. nih.gov The development of flexible tropospheric ligands that can self-align through non-covalent interactions also represents a novel approach in stereodynamic catalysis, controlling stereoselectivity in reactions like asymmetric hydrogenation. uni-muenchen.de These advanced catalytic systems are at the forefront of constructing enantiopure molecules with high precision. frontiersin.orgdiva-portal.org

Chemo-enzymatic Synthetic Strategies

Semi-synthetic Derivatization Approaches for Research

Semi-synthesis, the chemical modification of a naturally produced starting material, is a valuable tool for creating novel derivatives for research purposes. This approach is particularly useful in flavonoid chemistry for generating analogues with altered properties.

Microbial transformation serves as a powerful semi-synthetic tool to diversify flavonoid structures. nih.gov Using 7-methoxyflavanone as a substrate, various microorganisms can produce a range of derivatives that would be challenging to obtain through conventional chemical synthesis. researchgate.net For example, biotransformation of racemic 7-methoxyflavanone with the fungus Aspergillus ochraceus 456 yields not only 4'-hydroxy-7-methoxyflavone but also (+)-2,4-trans-7-methoxyflavan-4-ol. mdpi.com Other organisms, like Aspergillus niger KB and Penicillium chermesinum 113, transform the same substrate into different products, namely (±)-2,4-cis-7-methoxyflavan-4-ol and 4,2'-dihydroxy-4'-methoxydihydrochalcone, respectively. nih.govresearchgate.net These biocatalytic derivatizations demonstrate the potential to selectively introduce functional groups and modify the core structure to generate a library of related compounds for further investigation. researchgate.net

Table 2: Examples of Semi-synthetic Derivatization via Microbial Transformation of 7-Methoxyflavanone

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Aspergillus ochraceus 456 | (±)-7-Methoxyflavanone | (+)-2,4-trans-7-Methoxyflavan-4-ol and 4'-Hydroxy-7-methoxyflavone | nih.govmdpi.com |

| Aspergillus niger KB | (±)-7-Methoxyflavanone | (±)-2,4-cis-7-Methoxyflavan-4-ol | nih.govresearchgate.net |

| Penicillium chermesinum 113 | (±)-7-Methoxyflavanone | 4,2'-Dihydroxy-4'-methoxydihydrochalcone | nih.govresearchgate.net |

Investigation of Biosynthetic Pathways and Precursor Studies

Understanding how this compound is produced in nature involves elucidating its biosynthetic pathway, identifying precursor molecules, and characterizing the enzymes involved. Flavonoids are synthesized via the general phenylpropanoid pathway. acs.org The biosynthesis begins with the condensation of malonyl-CoA and 4-coumaroyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). acs.org This forms a chalcone intermediate, which is then typically cyclized by chalcone isomerase (CHI) to yield a flavanone, such as naringenin. acs.org

From this flavanone core, a series of tailoring reactions, including hydroxylation, methylation, and reduction, lead to the vast diversity of flavonoids. For this compound, the pathway would involve the reduction of a flavanone or flavone (B191248) precursor. A plausible biogenetic relationship suggests that flavans can arise from the cyclization of a 2'-hydroxy-retrodihydrochalcone under specific metabolic conditions. scienceasia.org The co-occurrence of flavans and chalcones with similar oxygenation patterns in plants further supports their shared biosynthetic origin. scienceasia.org

The biosynthesis of flavonoids is a multi-step process, with each step catalyzed by a specific class of enzymes. nih.govbeilstein-journals.org The formation of the basic C15 flavonoid skeleton is initiated by Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) . acs.org

Subsequent modifications to produce this compound would require the action of several other enzyme families:

Flavonoid 3'-hydroxylase (F3'H) or a similar P450-dependent monooxygenase would be responsible for introducing the hydroxyl group at the 4'-position of the B-ring precursor.

O-methyltransferases (OMTs) catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group, which would account for the 7-methoxy group on the A-ring. beilstein-journals.org

The reduction of the C4-carbonyl and the C2-C3 double bond of a flavone or flavanone precursor to form the flavan backbone is catalyzed by one or more reductases . Enzymes from the short-chain dehydrogenase/reductase (SDR) family are known to be involved in pyran ring formation in other polyketide biosyntheses. beilstein-journals.org

Table 3: Key Enzyme Classes in the Biosynthesis of Flavan-type Structures

| Enzyme Class | General Function in Flavonoid Pathway | Plausible Role in this compound Biosynthesis |

|---|---|---|

| Chalcone Synthase (CHS) | Catalyzes the initial condensation reaction to form the chalcone backbone. acs.org | Forms the initial C15 precursor skeleton. |

| Chalcone Isomerase (CHI) | Catalyzes the stereospecific cyclization of chalcones into flavanones. acs.org | Forms a flavanone intermediate (e.g., naringenin). |

| P450 Monooxygenases (e.g., F3'H) | Catalyze regioselective hydroxylation of the flavonoid rings. | Adds the hydroxyl group at the 4'-position of the B-ring. |

| O-Methyltransferases (OMTs) | Transfer a methyl group to a hydroxyl function. beilstein-journals.org | Adds the methyl group to the 7-hydroxyl of the A-ring. |

| Reductases / Dehydrogenases | Catalyze reduction of carbonyl groups and double bonds. beilstein-journals.org | Reduces a flavanone/flavone precursor to the final flavan structure. |

The production of secondary metabolites in plants, including flavonoids, is tightly controlled at the genetic level. nih.gov Gene regulation ensures that these compounds are produced at the right time, in the right tissues, and in response to specific developmental or environmental signals. wikipedia.org The expression of the biosynthetic genes (such as CHS, CHI, F3'H, etc.) is coordinately regulated. nih.gov

This regulation is primarily managed by a complex network of transcription factors (TFs). nih.gov In plants, the expression of flavonoid pathway genes is often controlled by a protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. nih.gov These TFs bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.gov Phytohormones and environmental stresses can influence the expression of these TFs, forming a dynamic regulatory network that fine-tunes the biosynthesis of specific flavonoids. nih.gov Therefore, the biosynthesis of this compound in plants is presumed to be under the control of such a transcriptional regulatory network. nih.gov

Biological Activities and Cellular/molecular Mechanisms of Action

Antioxidant and Free Radical Scavenging Research

Flavonoids, including 4'-Hydroxy-7-methoxyflavan, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. mdpi.comfrontiersin.org This capacity helps protect cells from damage caused by reactive oxygen species (ROS). frontiersin.org

In Vitro Mechanistic Studies of Antioxidant Capacity

In vitro studies are crucial for understanding the direct antioxidant potential of compounds like this compound. Various assays are employed to measure this activity.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. researchgate.net While specific data for this compound is not detailed in the provided results, related flavonoids have demonstrated significant scavenging activity in this assay. researchgate.netbioline.org.br The effectiveness of flavonoids in this assay is often linked to the number and position of hydroxyl groups on their core structure. frontiersin.orgresearchgate.net

Other In Vitro Assays: Other assays used to assess antioxidant capacity include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. japsonline.com These tests provide a broader understanding of a compound's ability to donate electrons or hydrogen atoms to neutralize free radicals. japsonline.comsemanticscholar.org The antioxidant activity of flavonoids is generally associated with their capacity to act as reducing agents, chelating metals, and quenching singlet oxygen. mdpi.comsemanticscholar.org

Cellular Antioxidant Response Pathways

Beyond direct scavenging, this compound may influence cellular antioxidant defense mechanisms.

Induction of Antioxidant Enzymes: Some flavonoids can upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase-1, through pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent antioxidant pathway. researchgate.net This enhances the cell's intrinsic ability to combat oxidative stress.

Protection against Oxidative Damage: By mitigating oxidative stress, these compounds can protect vital cellular components, including lipids, proteins, and DNA, from damage that can lead to various pathologies. mdpi.comsemanticscholar.org

Anti-inflammatory Research

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. foliamedica.bg Flavonoids have been investigated for their potential to modulate inflammatory processes. mdpi.com

Modulation of Inflammatory Mediators and Signaling Pathways (e.g., NF-κB, COX, iNOS)

Research indicates that flavonoids can exert anti-inflammatory effects by targeting key signaling molecules and enzymes. foliamedica.bg

NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation. jmb.or.kr Upon activation by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. jmb.or.krmdpi.com Some flavonoids have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators. mdpi.comnih.gov For instance, a related compound, 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone (p7F), was found to inhibit NF-κB activation in LPS-stimulated RAW 264.7 cells. nih.gov

COX and iNOS Enzymes: Cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO), respectively. nih.govnih.gov Several flavonoids have demonstrated the ability to suppress the expression and activity of COX-2 and iNOS. nih.govnih.gov For example, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC), a structurally related compound, significantly decreased the expression of iNOS and COX-2 in LPS-stimulated RAW264.7 cells. nih.gov Similarly, p7F also inhibited the expression of iNOS and COX-2 in the same cell line. nih.gov

Interactive Data Table: Effect of Related Compounds on Inflammatory Mediators

| Compound | Cell Line | Mediator | Effect |

| 4-hydroxy-7-methoxycoumarin | RAW264.7 | NO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Decreased Production/Expression nih.gov |

| 5,6,3',5'-tetramethoxy 7,4'-hydroxyflavone | RAW 264.7 | NO, PGE2, iNOS, COX-2, TNF-α | Decreased Production/Expression nih.gov |

Cellular and Preclinical Model Systems for Anti-inflammatory Assessment

To evaluate the anti-inflammatory potential of compounds, various in vitro and in vivo models are utilized.

Cellular Models: Macrophage cell lines, such as RAW 264.7, are commonly used to study inflammatory responses in vitro. nih.govnih.gov These cells can be stimulated with LPS to mimic an inflammatory state, allowing researchers to assess the effects of test compounds on the production of inflammatory markers. nih.govnih.gov

Preclinical Models: Animal models, such as those involving collagen-induced arthritis, are employed to investigate the in vivo anti-inflammatory efficacy of compounds. nih.gov Additionally, ex vivo models using tissues like porcine skin can provide insights into the topical anti-inflammatory potential of substances. mdpi.com

Antiproliferative and Apoptotic Research in Cell Models

The ability to inhibit cell proliferation and induce apoptosis (programmed cell death) is a key area of cancer research. jbtr.or.krmedwinpublishers.com

(2S)-4'-Hydroxy-7-methoxyflavan has been reported to exhibit a significant cytotoxic effect on human leukemic Molt 4 cells. medchemexpress.comchemsrc.com

Induction of Apoptosis: Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. medwinpublishers.com Flavonoids have been shown to induce apoptosis in various cancer cell lines. jbtr.or.kr The mechanisms often involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases. medwinpublishers.comtums.ac.ir For instance, the related compound 5-Hydroxy-7-methoxyflavone (HMF) was found to induce apoptosis in HCT-116 human colon carcinoma cells by triggering mitochondrial membrane perturbation, cytochrome c release, and caspase-3 activation. nih.gov

Cell Cycle Arrest: In addition to apoptosis, some flavonoids can inhibit cancer cell proliferation by arresting the cell cycle at different phases. This prevents cancer cells from dividing and growing.

Interactive Data Table: Antiproliferative and Apoptotic Effects of Related Flavonoids

| Compound | Cell Line | Effect | Mechanism |

| (2S)-4'-Hydroxy-7-methoxyflavan | Molt 4 (human leukemia) | Cytotoxic effect medchemexpress.comchemsrc.com | Not specified |

| 5-Hydroxy-7-methoxyflavone (HMF) | HCT-116 (human colon carcinoma) | Cytotoxicity, Apoptosis nih.gov | Mitochondrial pathway, Caspase-3 activation nih.gov |

Induction of Apoptosis Mechanisms (e.g., Caspase activation, Mitochondrial pathway)

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. Research on related flavonoid compounds suggests that this compound may also induce apoptosis. For example, a study on 5-Hydroxy-7-methoxyflavone, a structurally similar compound, demonstrated its ability to induce apoptosis in human colon carcinoma cells (HCT-116). plos.org This process involved DNA damage, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. plos.org The study also noted the downregulation of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic proteins BID and Bax, indicating the involvement of the mitochondrial pathway. plos.org

The mitochondrial pathway of apoptosis is a major route for cell death. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm. semanticscholar.org This can lead to the activation of a cascade of caspases, which are proteases that execute the final stages of apoptosis. mdpi.com Studies on other flavonoids have shown that they can trigger this pathway by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.commdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and -7, is a common feature of this process. mdpi.comnih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, flavonoids can also inhibit cancer cell proliferation by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer.

Studies on various flavonoids have shown their ability to arrest the cell cycle at different phases, such as G1, S, or G2/M. austinpublishinggroup.com For instance, the flavonoid luteolin (B72000) has been shown to induce G1 arrest by inhibiting cyclin-dependent kinase (CDK) 4 and CDK2 activity, leading to decreased phosphorylation of the retinoblastoma protein. nih.gov It also promoted G2/M arrest by downregulating cyclin B1 expression and inhibiting cell division cycle (CDC)2 activity. nih.gov Another flavonoid, 4-hydroxyderricin, was found to induce G2/M phase arrest in HepG2 cells and G0/G1 phase arrest in Huh7 cells by downregulating the expression of key cell cycle proteins like cyclin B1, CDK1/CDC2, cyclin D1, CDK4, and CDK6. mdpi.com

While direct studies on the cell cycle arrest mechanisms of this compound are limited, the activities of structurally similar flavonoids suggest that it may exert its anti-proliferative effects through similar pathways. The ability of flavonoids to target multiple points in the cell cycle highlights their potential as anticancer agents. austinpublishinggroup.com

Neurobiological Research and Neuroprotective Effects

Neuroprotective Effects in In Vitro Models

Research has begun to explore the neuroprotective potential of this compound and related compounds. In vitro studies provide the initial evidence for these effects. For instance, certain flavonoids have been shown to protect neuronal cells from damage induced by various toxins.

A study on related methoxyflavones, 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone, demonstrated their ability to protect HeLa and SH-SY5Y cells from a form of programmed cell death called parthanatos. researchgate.net These compounds were also found to protect cortical neurons against cell death induced by NMDA. researchgate.net Another study reported that compounds isolated from Dalbergia odorifera, including flavonoids, had a potent protective effect on glutamate-induced oxidative injury in HT22 cells. researchgate.net Furthermore, research on compounds from Lycoris aurea showed neuroprotective effects against CoCl2 and H2O2-induced injuries in SH-SY5Y cells. semanticscholar.org

While direct evidence for this compound is still emerging, these findings from structurally similar compounds suggest a potential avenue for its neuroprotective activity.

Modulation of Neurotransmitter Systems and Receptor Ligand Binding Research

The interaction of flavonoids with neurotransmitter systems is an area of active investigation. Neurotransmitters are chemical messengers that transmit signals across synapses, playing a crucial role in brain function. sci-hub.sederangedphysiology.com Key neurotransmitter systems include the glutamatergic (excitatory) and GABAergic (inhibitory) systems. justintimemedicine.com

Some flavonoids have been identified as ligands for the gamma-aminobutyric acid (GABA) type A receptor, which is the primary target for benzodiazepines. nih.gov These receptors are ligand-gated ion channels that, when activated by GABA, lead to an influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect. derangedphysiology.com Early research identified several isoflavan (B600510) derivatives, including dl-4′-hydroxy-7-methoxyisoflavan, as having a low affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov This suggests that flavonoids can modulate the activity of this important inhibitory neurotransmitter system.

The ability of a compound to bind to a receptor can be influenced by its chemical structure. For example, the presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton can affect binding affinity and efficacy. dovepress.com Further research is needed to fully characterize the interaction of this compound with various neurotransmitter receptors and to understand the functional consequences of these interactions.

Antimicrobial Research

Flavonoids are known to possess a wide range of antimicrobial activities against various bacteria and fungi. brieflands.comresearchgate.net The antimicrobial efficacy of these compounds is often linked to their specific chemical structures.

Studies on various plant extracts rich in flavonoids have demonstrated their potential to inhibit the growth of pathogenic bacteria. brieflands.com For example, extracts containing flavonoids have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The structural features of flavonoids, such as the presence and position of hydroxyl and methoxy groups, play a crucial role in their antimicrobial activity. For instance, some studies suggest that the hydroxylation pattern on the B-ring of the flavan (B184786) nucleus is important for antibacterial action. mdpi.com The presence of a hydroxyl group at the 4' position, as in this compound, has been noted as a potentially important feature for antibacterial activity in some flavonoid classes. mdpi.com

While comprehensive studies specifically on the antimicrobial spectrum of this compound are not extensively detailed in the provided context, related flavans have shown moderate antibacterial activity. semanticscholar.org Further research is required to determine the specific antimicrobial profile of this compound and the underlying mechanisms of action.

Antibacterial Activity and Mechanisms

Research has identified this compound as possessing antibacterial properties, particularly against Gram-positive bacteria. The compound has been isolated from plants like Dracaena loureiri, which are used in traditional medicine for infectious diseases. In vitro studies have demonstrated its activity against Staphylococcus aureus. For instance, investigations into the chemical constituents of Dracaena loureiri noted the bacteriostatic activity of related flavonoids against S. aureus. researchgate.net

The mechanisms by which flavanoids, including this compound, exert their antibacterial effects are multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. Studies on structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have shown that they can increase the release of intracellular proteins and nucleic acids from S. aureus, indicating membrane damage. nih.gov This disruption compromises the integrity of the cell, leading to bacterial growth inhibition or death. nih.gov Furthermore, flavonoids can interfere with bacterial metabolism by chelating essential metal ions. researchgate.net Another potential mechanism is the interference with bacterial adhesion and biofilm formation. nih.govfrontiersin.org Biofilms are critical for the survival and antibiotic resistance of bacteria like S. aureus, and compounds that disrupt their formation are of significant therapeutic interest. frontiersin.org

Table 1: Summary of Antibacterial Activity for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Target Bacterium | Observed Effect | Source |

|---|---|---|---|

| This compound | Staphylococcus aureus | Antibacterial activity | researchgate.net |

| (2S)-7-Hydroxyflavanone | Staphylococcus aureus | Bacteriostatic activity | researchgate.net |

| (2S)-Pinocembrin | Staphylococcus aureus | Bacteriostatic activity | researchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (including MRSA) | Antibacterial and antibiofilm activity; cell membrane disruption | nih.gov |

| Various Flavonoids | Staphylococcus aureus (including MRSA) | Inhibition of biofilm formation, interference with sortase A enzyme, alteration of gene expression (icaADBC, agr, sarA) | frontiersin.org |

Antifungal and Antiviral Research

The potential of this compound and related flavonoids extends to antifungal and antiviral applications. This compound is found in plant genera such as Zephyranthes and Hippeastrum, which have been noted for their antifungal and antiviral properties in pharmacological studies. biocrick.com

In the realm of antifungal research, while direct studies on this compound are limited, investigations into structurally similar compounds provide valuable insights. For example, the related compound 7,4'-dihydroxyflavan (B1204990) has demonstrated fungitoxic activity against the plant pathogens Botrytis cinerea and Cladosporum herbarum in TLC bioassays. researchgate.net This suggests that the flavan backbone is a key structural feature for antifungal effects. Citations also point to the antifungal activity of this compound itself, though specific fungal targets were not detailed in the available abstracts. nih.gov

Regarding antiviral research, flavonoids are a class of phytochemicals known to interfere with various stages of viral replication. nih.gov While specific studies targeting this compound are not prominent, the general mechanisms of flavonoids are relevant. For example, some flavonoids have been investigated as inhibitors of viral proteases, which are essential for the production of mature, infectious virus particles. In-silico studies on flavonoids as potential inhibitors of the dengue virus NS2B/NS3 protease have shown that these compounds can bind to the active site of the enzyme, potentially blocking its function and inhibiting viral replication. nih.gov The antiviral activity reported for extracts of Hippeastrum vittatum is attributed to the alkaloids present, but the co-occurrence of flavonoids like this compound suggests a potential synergistic role. biocrick.com

Enzyme Inhibition Research

Acetylcholinesterase Inhibition Studies

This compound has been identified in several plant species that are under investigation for their potential to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. nih.govresearchgate.net The compound was isolated from the bulbs of Crinum × powellii during a bio-guided search for AChE inhibitors. nih.govresearchgate.net Although the primary inhibitory activity in that particular extract was attributed to linoleic acid ethyl ester, the presence of this compound is noteworthy. In the specific thin-layer chromatography (TLC) bioassay used in that study, this compound was found to be inactive. researchgate.net

However, its discovery in other plants from the Amaryllidaceae family, such as those from the Zephyranthes genus, which are recognized for their AChE inhibitory potential, suggests its relevance in this context. For example, research on Hippeastrum vittatum led to the isolation of the alkaloid narciprimine, which showed micromolar inhibitory activity against AChE, alongside various flavonoids. nih.gov Similarly, a study on flavonoids from Dracaena species reported that a related compound, loureirin B, exhibited significant AChE inhibitory activity. researchgate.net The repeated co-isolation of this compound with active AChE inhibitors from different plant sources indicates that while it may not be a potent inhibitor itself, its chemical scaffold is relevant to the development of such agents.

Other Relevant Enzyme Targets and Their Modulation

Beyond acetylcholinesterase, research into flavonoids has revealed their capacity to modulate a range of other clinically relevant enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com A study on constituents from Dianella ensifolia evaluated several flavans for their ability to inhibit mushroom tyrosinase. While this compound was not among those tested, closely related compounds showed significant activity. Specifically, (2S)-2',4'-dihydroxy-7-methoxy-8-methylflavan and (2S)-2',4'-dihydroxy-7-methoxyflavan demonstrated strong inhibitory effects with IC50 values of 8.6 µM and 14.5 µM, respectively. nih.gov This suggests that the flavan structure with hydroxyl groups on the B-ring is a promising scaffold for tyrosinase inhibition. It is important to note that inhibitory activity can differ significantly between mushroom tyrosinase and human tyrosinase. nih.gov

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is an enzyme that catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. nih.gov Elevated levels of uric acid are associated with gout. banglajol.info Flavonoids from plant extracts have been investigated as potential xanthine oxidase inhibitors. Research on Acacia confusa heartwood extracts identified several flavonoids, such as melanoxetin, that exhibited a more remarkable inhibitory effect on xanthine oxidase activity than allopurinol, a clinical drug. researchgate.net Although this compound was not specifically tested in this study, the findings for structurally similar polyphenols highlight the potential of this class of compounds to modulate xanthine oxidase. researchgate.net

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibitors are used to manage type 2 diabetes by slowing glucose absorption. remedypublications.com Research has identified (2S)-4′-hydroxy-7-methoxyflavan as a potential α-glucosidase inhibitor. Studies on various plant extracts have shown that flavonoids are a major class of compounds responsible for α-glucosidase inhibition, further supporting the potential role of this compound in this area. mdpi.comnih.gov

Table 2: Other Enzyme Targets for this compound and Related Flavonoids This table is interactive. Click on the headers to sort the data.

| Enzyme Target | Compound(s) | Finding | Source |

|---|---|---|---|

| Tyrosinase | (2S)-2',4'-dihydroxy-7-methoxy-8-methylflavan | Strong inhibition (IC50 = 8.6 µM) | nih.gov |

| Tyrosinase | (2S)-2',4'-dihydroxy-7-methoxyflavan | Strong inhibition (IC50 = 14.5 µM) | nih.gov |

| Xanthine Oxidase | Melanoxetin (a flavonoid) | Potent inhibition, stronger than allopurinol | researchgate.net |

| α-Glucosidase | (2S)-4′-hydroxy-7-methoxyflavan | Identified as a potential inhibitor | |

| Acetylcholinesterase | This compound | Found to be inactive in one TLC bioassay but co-isolated with active compounds | researchgate.net |

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Pharmacophoric Features for 4'-Hydroxy-7-methoxyflavan

The pharmacophore of a molecule defines the essential spatial arrangement of features that are necessary for its biological activity. For this compound, the core flavan (B184786) skeleton, consisting of two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C), forms the fundamental framework. The specific placement of substituents on this scaffold dictates its interaction with biological targets.

Key pharmacophoric features identified for this compound include:

The 4'-hydroxyl group on the B-ring: This feature is often crucial for activity, likely participating in hydrogen bonding interactions with target proteins.

The 7-methoxy group on the A-ring: This group can influence the molecule's lipophilicity and electronic properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

The stereochemistry at the C2 position of the pyran ring: The (S)-enantiomer, (2S)-4'-Hydroxy-7-methoxyflavan, is often the more biologically active form, highlighting the importance of the three-dimensional arrangement of the molecule for specific receptor interactions. medchemexpress.com

Studies have shown that these features are critical for activities such as cytotoxic effects on cancer cells. For instance, (2S)-4'-Hydroxy-7-methoxyflavan has demonstrated a notable cytotoxic effect on human leukemic Molt 4 cells. medchemexpress.comchemsrc.com The precise orientation of the hydroxyl and methoxy (B1213986) groups contributes to the molecule's ability to fit into the binding pockets of target enzymes or receptors.

Synthesis and Biological Evaluation of Structural Analogs and Derivatives

To further probe the SAR of this compound, chemists have synthesized a variety of structural analogs and derivatives. These modifications typically involve altering the substitution pattern on the A and B rings, introducing different functional groups, or modifying the heterocyclic C-ring.

A concise and highly enantioselective synthesis of the natural flavan (2S)-7,3'-dihydroxy-4'-methoxyflavan has been reported, showcasing advanced synthetic strategies to access these complex molecules. tu-dresden.de The synthesis and biological evaluation of flavan-3-ol (B1228485) derivatives as positive modulators of GABA-A receptors further illustrate the therapeutic potential of this class of compounds. dovepress.comnih.gov

The biological evaluation of these synthesized analogs is a critical step in understanding their potential. For example, studies on related flavanones have demonstrated that modifications can significantly impact their antibacterial and antifungal activities. researchgate.net Similarly, the synthesis and anticancer activity evaluation of chalcone (B49325) derivatives, which are precursors to flavanones, provide insights into the structural requirements for cytotoxicity. researchgate.netmdpi.com

| Analog/Derivative | Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| (2S)-7,3'-dihydroxy-4'-methoxyflavan | Additional hydroxyl group at the 3' position | Natural flavan with potential for various biological activities | tu-dresden.de |

| Flavan-3-ol derivatives | Hydroxylation at the C3 position | Positive modulators of GABAA receptors | dovepress.comnih.gov |

| 7-Hydroxy-3',4'-methylenedioxyflavanone | Methylenedioxy group on the B-ring | Antimicrobial activity | researchgate.net |

Computational Approaches in SAR Studies (e.g., Molecular Docking, QSAR)

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant to the investigation of this compound and its analogs. jddtonline.info

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can help to visualize its binding mode within the active site of a target protein, such as an enzyme or a receptor. For instance, molecular docking has been used to identify flavonoids, including this compound, as potential inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer progression. acs.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jddtonline.info By analyzing a set of analogs with varying substituents and activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This approach aids in prioritizing which derivatives to synthesize and test, thereby streamlining the drug discovery process. QSAR studies on related flavonoid structures have been successfully employed to understand their inhibitory activities against various targets. nih.govnih.govmdpi.com

| Computational Method | Target/Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Matrix Metalloproteinase-9 (MMP-9) | Identified this compound as a promising inhibitor. | acs.org |

| Molecular Docking | Dengue NS2B/NS3 protease | Screened flavonoids for anti-dengue potential. | pjps.pk |

| QSAR | General anticancer activity | Correlated structural features of flavonoids with their cytotoxic effects. | nih.gov |

| QSAR and Molecular Docking | CK2 inhibitors | Developed 3D-QSAR models for coumarin (B35378) derivatives to guide new inhibitor design. | nih.gov |

Rational Design of Optimized this compound Derivatives for Research

The culmination of SAR studies, synthetic efforts, and computational analyses is the rational design of optimized derivatives. By understanding the key pharmacophoric features and the impact of structural modifications, researchers can design new molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.

For this compound, this could involve:

Fine-tuning the substitution pattern: Introducing electron-donating or electron-withdrawing groups at specific positions on the A and B rings to modulate electronic properties and enhance binding.

Exploring different stereoisomers: Synthesizing and evaluating other stereoisomers to determine the optimal three-dimensional conformation for a given biological target.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve activity or reduce side effects. For example, replacing the methoxy group with other small alkyl or alkoxy groups.

The goal of this rational design process is to generate novel research tools and potential drug candidates that can be used to further investigate biological pathways and potentially treat diseases. The insights gained from studying this compound and its analogs contribute significantly to the broader field of flavonoid research and drug discovery.

Preclinical Pharmacological and Disposition Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models

The characterization of a compound's ADME profile is fundamental in preclinical development to predict its behavior in a biological system. For 4'-Hydroxy-7-methoxyflavan, comprehensive in vivo ADME data remains limited in publicly accessible literature. However, insights can be drawn from standard in vitro methodologies and studies on structurally related flavonoids.

In Vitro Metabolic Stability Studies (e.g., Microsomal, Hepatocyte)

In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Microsomal Stability: Liver microsomes are a subcellular fraction containing Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). domainex.co.uk In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a cofactor like NADPH to initiate metabolic reactions. pharmaron.com The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (Clint). domainex.co.uk For methoxyflavones, O-demethylation is a potential metabolic pathway mediated by CYPs. mdpi.com

Hepatocyte Stability: Hepatocytes, being whole liver cells, contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic clearance. domainex.co.uk In hepatocyte stability assays, the compound is incubated with a suspension of hepatocytes, and its depletion is monitored over time. domainex.co.uk This allows for the assessment of both Phase I (e.g., hydroxylation, demethylation) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. dovepress.com Flavonoids are often subject to extensive glucuronidation and sulfation in hepatocytes. mdpi.comdovepress.com

The table below illustrates the type of data generated from a typical hepatocyte stability assay, using example compounds to demonstrate the parameters measured.

| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/10⁶ cells) |

| Compound A (Low Clearance) | > 120 | < 5.8 |

| Compound B (Medium Clearance) | 60 | 23.1 |

| Compound C (High Clearance) | < 15 | > 92.4 |

| This table is for illustrative purposes only and does not represent actual data for this compound. |

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) studies in animal models are essential to understand how a compound is absorbed, distributed, and eliminated in a living organism. These studies measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). europeanreview.orgi-base.infonih.gov

Currently, there are no published preclinical pharmacokinetic studies specifically detailing the Cmax, Tmax, or AUC for this compound. Research on other methoxyflavones administered to rats has shown that they can be absorbed into the bloodstream, with Tmax values typically observed within the first two hours, followed by gradual excretion with half-lives ranging from 3 to 6 hours. heimat-ltd.com However, these related compounds often exhibit low oral bioavailability, in the range of 1 to 4%. heimat-ltd.com

A representative table of pharmacokinetic parameters that would be determined in such a study is provided below.

| Parameter | Description |

| Tmax (h) | Time to reach the maximum plasma concentration. |

| Cmax (ng/mL) | The maximum plasma concentration achieved. |

| AUC (ng·h/mL) | The total drug exposure over time. |

| t½ (h) | The time required for the plasma concentration to reduce by half. |

| Bioavailability (%) | The fraction of an administered dose that reaches the systemic circulation. |

| This table describes the standard pharmacokinetic parameters measured in preclinical animal studies. |

Tissue Distribution Studies

Tissue distribution studies are performed to determine the extent to which a compound distributes into various organs and tissues throughout the body. These studies are often conducted using radiolabeled compounds to track their localization.

Specific tissue distribution data for this compound are not available in the current literature. As a reference, a study on related methoxyflavones in rats demonstrated that following administration, the highest concentrations of the compounds were found in the liver, followed by the kidney. heimat-ltd.com This is a common distribution pattern for many xenobiotics, as the liver is the primary site of metabolism and the kidneys are crucial for excretion.

In Vivo Pharmacodynamic Research in Disease Models (Animal Studies)

Pharmacodynamic studies investigate the biochemical and physiological effects of a compound on the body. For this compound, preclinical research has primarily focused on its potential in oncology.

Efficacy Assessment in Relevant Preclinical Disease Models

The therapeutic potential of this compound has been evaluated in a limited number of preclinical models, with a focus on its anticancer properties.

Glioblastoma: In a computational study focused on hypoxia-induced glioblastoma multiforme (GBM), this compound was identified as a promising natural flavonoid with the potential to inhibit Matrix Metalloproteinase-9 (MMP9). nih.govacs.org MMP9 is a key enzyme involved in tumor invasion and metastasis, and its inhibition is a therapeutic strategy in oncology. nih.govacs.org This in silico finding suggests a potential mechanism through which this compound could exert anti-glioblastoma effects, although this has yet to be confirmed in vivo. nih.govacs.org

Leukemia: An in vitro study reported that (2S)-4'-Hydroxy-7-methoxyflavan demonstrated a significant cytotoxic effect on human leukemic Molt 4 cells. semanticscholar.orgcuni.cz This suggests potential for this compound in the context of hematological malignancies.

The table below summarizes the reported preclinical efficacy findings for this compound.

| Disease Model | Finding | Reference |

| Glioblastoma (in silico) | Identified as a potential inhibitor of MMP9. | nih.govacs.org |

| Human Leukemic Molt 4 Cells (in vitro) | Showed important cytotoxic effect. | semanticscholar.orgcuni.cz |

Biomarker Identification and Modulation Research

Biomarker studies aim to identify molecular indicators that can be measured to assess the pharmacological effect of a drug. There is currently no published research that has specifically investigated the modulation of biomarkers in response to treatment with this compound in animal models.

Based on its proposed mechanism of MMP9 inhibition in glioblastoma, future research could explore the modulation of MMP9 levels or activity as a potential biomarker of therapeutic response. nih.govacs.org Additionally, in the context of its cytotoxic effects, biomarkers of apoptosis, such as caspase activation, could be relevant for investigation.

Advanced Analytical Methodologies in 4 Hydroxy 7 Methoxyflavan Research

Quantitative Analysis in Complex Biological and Natural Matrices

Accurately quantifying 4'-Hydroxy-7-methoxyflavan in intricate samples such as plant extracts and biological fluids is fundamental to understanding its bioavailability, metabolism, and pharmacological activity. High-performance analytical methods are essential to achieve the required sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantitative analysis of this compound. mpi.govt.nz This method offers unparalleled sensitivity and specificity, allowing for the detection of trace amounts of the compound in complex mixtures. chromatographyonline.com The process typically involves extracting the compound from the matrix, followed by chromatographic separation and mass spectrometric detection. mpi.govt.nz

Researchers often utilize reversed-phase liquid chromatography (RPLC) for separation, which is effective for moderately polar compounds like flavonoids. mdpi.com The mass spectrometer, often a quadrupole time-of-flight (QTOF) or a triple quadrupole (QqQ) instrument, provides precise mass-to-charge ratio (m/z) measurements, enabling unambiguous identification and quantification. nih.govekb.eg For instance, in negative ionization mode, this compound can be detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 267.0663. nih.gov The use of internal standards is a common practice to ensure accuracy and reproducibility in quantitative assays. chromatographyonline.com

The development of untargeted metabolomics and exposomics workflows using LC-MS/MS has further enhanced the ability to study flavonoids like this compound in biological samples, providing comprehensive data on a wide range of metabolites. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of flavonoids, although it typically requires a derivatization step to increase the volatility of these polar compounds. nih.govresearchgate.net Silylation is a common derivatization technique where polar hydroxyl groups are converted to less polar trimethylsilyl (B98337) (TMS) ethers, making the compound suitable for GC analysis. nih.govnih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govnih.gov

GC-MS offers high resolution and low detection limits. researchgate.net The separation is achieved on a capillary column, and the mass spectrometer provides detailed fragmentation patterns that aid in structural confirmation. researchgate.net Despite the extra sample preparation step, GC-MS can be highly effective for the analysis of flavonoids in various matrices, including plant extracts and biological fluids. nih.govnih.govmdpi.com The development of automated derivatization techniques is helping to address the laborious nature of this process. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nijophasr.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural analysis. slideshare.netnih.govemory.edu

1D NMR: ¹H NMR provides information on the chemical environment and coupling of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule. mdpi.com

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within spin systems. sdsu.edumcours.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the stereochemistry of the molecule. researchgate.netcjnmcpu.com

Spectroscopic Data Interpretation for Research Purposes

The interpretation of NMR data is a meticulous process of piecing together the structural puzzle. For this compound, specific chemical shifts and coupling constants in the ¹H NMR spectrum are characteristic. For example, the presence of a methoxy (B1213986) group is confirmed by a singlet at around δ 3.7-3.8 ppm. The aromatic protons on the A and B rings exhibit distinct splitting patterns that reveal their substitution pattern. mdpi.com

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide further confirmation of the structure. mdpi.com For instance, hydroxylation at C-4' in the B-ring leads to a significant downfield shift for this carbon. researchgate.net The combination of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural identification of this compound. scienceasia.org

Table 1: Representative NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | ~5.47 (dd) | ~79.0 |

| 3 | ~2.84 (dd), ~3.04 (dd) | ~44.3 |

| 4 | - | ~192.2 |

| 5 | ~7.8 (d) | ~127.0 |

| 6 | ~6.9 (dd) | ~114.5 |

| 7 | - | ~165.0 |

| 8 | ~6.8 (d) | ~100.5 |

| 9 (4a) | - | ~117.0 |

| 10 (8a) | - | ~162.0 |

| 1' | - | ~130.0 |

| 2', 6' | ~7.81 (d) | ~128.5 |

| 3', 5' | ~6.95 (d) | ~115.5 |

| 4' | - | ~160.5 |

| 7-OCH₃ | ~3.85 (s) | ~55.6 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Spectrophotometric and Spectrofluorometric Techniques for Mechanistic Studies

UV-Vis spectrophotometry and spectrofluorometry are valuable techniques for studying the interactions of this compound with other molecules and for investigating its antioxidant properties.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The absorption spectrum of this compound typically shows characteristic bands in the UV region, which can be influenced by the solvent and pH. silae.it Shifts in the absorption maxima upon the addition of reagents like sodium methoxide (B1231860) can indicate the presence and position of hydroxyl groups. scienceasia.orgsilae.it

Spectrofluorometry measures the fluorescence properties of a compound. biocrick.com Many flavonoids, including this compound, exhibit native fluorescence. This property can be exploited to develop sensitive methods for its quantification and to study its binding to macromolecules like proteins and DNA. biocrick.com Changes in the fluorescence intensity or wavelength of maximum emission can provide insights into binding mechanisms and the microenvironment of the flavonoid.

Microscopic and Imaging Techniques for Cellular Localization Research

The investigation into the cellular distribution of this compound is crucial for understanding its mechanisms of action. Microscopic and imaging techniques offer powerful tools to visualize the localization of this flavonoid within cellular compartments. These methods can provide both qualitative and quantitative data on its uptake, accumulation, and interaction with subcellular structures.

A significant advantage in studying certain flavonoids is their intrinsic fluorescence, which allows for label-free imaging. acs.orgnih.gov This property, if present in this compound, would enable researchers to track its movement and concentration within living cells in real-time without the need for chemical modifications or fluorescent tags that could alter its biological activity. The fluorescence of a flavonoid can be influenced by its molecular structure and its interaction with the intracellular environment, such as binding to proteins. acs.org

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that is widely used in cellular localization studies. mdpi.comlicorbio.com CLSM employs a focused laser beam to excite fluorophores and a pinhole to reject out-of-focus light, thereby enabling the creation of sharp, detailed optical sections of a sample. licorbio.com This depth selectivity is particularly valuable for constructing three-dimensional reconstructions of the flavonoid's distribution within the cell. In the context of this compound research, CLSM could be used to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. To achieve this, co-localization studies are often performed using fluorescent dyes that specifically stain these organelles. For instance, DAPI can be used to mark the nucleus, while MitoTracker dyes can highlight mitochondria. researchgate.net By overlaying the images from the flavonoid's fluorescence channel with those of the organelle-specific dyes, researchers can pinpoint its subcellular residence.

Two-Photon Excitation Fluorescence (TPEF) Microscopy represents another advanced imaging technique with distinct advantages for live-cell and deep-tissue imaging. nih.govlicorbio.comnih.gov TPEF microscopy uses the simultaneous absorption of two lower-energy photons to excite a fluorophore, which is equivalent to the energy of a single higher-energy photon. licorbio.com This approach minimizes photodamage and phototoxicity to the cells and allows for deeper penetration into tissues compared to conventional confocal microscopy. nih.govlicorbio.com The intrinsic fluorescence of flavonoids like fisetin (B1672732) has been successfully visualized in living cells and even in the brains of living mice using label-free TPEF microscopy, demonstrating the potential of this technique for in vivo studies. nih.govnih.gov This suggests that TPEF could be a powerful tool for investigating the distribution of this compound in complex biological systems.

The table below summarizes key microscopic techniques and their potential applications in this compound research, based on established methodologies for other flavonoids.

| Microscopy Technique | Principle | Application in Flavonoid Research | Potential Insights for this compound |

| Widefield Fluorescence Microscopy | Excites the entire field of view with a light source, and the emitted fluorescence is captured by a camera. licorbio.com | Rapidly imaging large areas of a sample to observe the general distribution of fluorescent flavonoids. licorbio.com | Initial screening of cellular uptake and general localization patterns. |

| Confocal Laser Scanning Microscopy (CLSM) | Uses a focused laser and a pinhole to eliminate out-of-focus light, providing high-resolution optical sections. mdpi.comlicorbio.com | Co-localization studies with organelle-specific dyes to determine the subcellular distribution of flavonoids like quercetin (B1663063). acs.orgresearchgate.net | Precise localization within specific organelles (e.g., nucleus, mitochondria). |

| Two-Photon Excitation Fluorescence (TPEF) Microscopy | Utilizes the simultaneous absorption of two photons to excite a fluorophore, allowing for deeper tissue imaging with reduced phototoxicity. nih.govlicorbio.com | Label-free imaging of the intrinsic fluorescence of flavonoids like fisetin in living cells and in vivo. nih.govnih.gov | Real-time tracking of the compound in living cells and tissues with minimal damage. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. picoquant.com | Differentiating between free and protein-bound flavonoids and studying their interactions with intracellular targets. nih.gov | Investigating the binding of this compound to intracellular macromolecules. |

Detailed research findings on the cellular localization of other flavonoids provide a roadmap for investigating this compound. For example, studies with quercetin have shown that its intrinsic fluorescence can be used to monitor its uptake and accumulation in cells. acs.orgresearchgate.net The fluorescence of quercetin shifts upon internalization, likely due to non-covalent binding to intracellular proteins, a property that is compatible with confocal microscopy settings. acs.org Similarly, research on fisetin has demonstrated its localization to the nucleoli of nerve cells, suggesting that key targets of this flavonoid may reside in this organelle. nih.gov These examples underscore the utility of advanced microscopic techniques in elucidating the subcellular behavior of flavonoids, a paradigm that can be directly applied to the study of this compound.

Emerging Research Frontiers and Future Perspectives

Nanotechnology Applications in Drug Delivery Systems Research

The application of nanotechnology to improve the delivery of therapeutic compounds is a rapidly advancing field. For flavonoids like 4'-Hydroxy-7-methoxyflavan, which can have limitations in terms of solubility and bioavailability, nanotechnology offers promising solutions. Research is beginning to focus on the development of nano-formulations to enhance the delivery and efficacy of this flavan (B184786).

Encapsulation techniques are being explored to protect the compound from degradation and facilitate its transport to target sites within the body. The development of systems for the encapsulation of phenols is seen as a viable strategy for various applications, including food products. While specific studies on this compound are still emerging, the precedent set by other flavonoids suggests that nanoparticle-based delivery systems could significantly improve its pharmacological properties. Further investigation into these delivery methods is considered a crucial step for realizing its potential as a lead drug. nijophasr.net

Combination Studies with Other Bioactive Compounds in Research Models

The investigation of synergistic interactions between this compound and other bioactive compounds is a promising research avenue. Combination therapy, where multiple compounds are used together, can often lead to enhanced therapeutic effects and can help to reduce the required dosages of individual agents, potentially minimizing side effects.

Research has shown that the antioxidant activity of polyphenols in mixtures can be significantly different from their individual effects, with interactions leading to synergistic, antagonistic, or additive outcomes. mdpi.com While one study indicated that this compound did not show a synergistic effect in combination with sphaeropsidin A, this is just one example, and the potential for synergy with other compounds remains largely unexplored. For instance, the synergistic enhancement of the sweet taste sensation has been observed with related flavan compounds, suggesting a potential for this compound in food science applications. googleapis.com Future research will likely focus on identifying effective combinations of this compound with other natural products or conventional drugs to amplify its therapeutic potential in various disease models.

Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex biological effects of this compound at a systemic level. These technologies allow for a comprehensive analysis of the changes in genes, proteins, and metabolites within an organism or cell in response to the compound.

Metabolomics, the large-scale study of small molecules (metabolites), is particularly relevant for natural products research. shimadzu.com Databases and analytical platforms are being used to identify and quantify metabolites, providing insights into the metabolic pathways affected by compounds like this compound. shimadzu.commetabolomics.jp For example, metabolomics can help to elucidate the biotransformation products of this flavan and understand its mechanism of action. nih.govresearchgate.net The use of multi-omics approaches, combining data from genomics, proteomics, and metabolomics, will be crucial for building a comprehensive picture of the biological activity of this compound and for identifying potential biomarkers of its effects. shimadzu.com

Development of Novel Research Probes and Tools

To further elucidate the mechanisms of action of this compound, the development of specialized research probes and biochemical tools is essential. These tools can be used to identify specific molecular targets and to study the interactions of the compound within a biological system.

The synthesis of derivatives of this compound can lead to the creation of probes for use in various assays. googleapis.com For example, high-throughput screening (HTS) and high-content screening (HCS) libraries, which can include structurally diverse flavonoids like this compound, are valuable tools for new drug screening and for identifying new therapeutic indications. chemfaces.com These libraries often contain compounds with validated purity and known biological activities, providing a solid foundation for further research. chemfaces.com The development of such customized screening libraries will accelerate the discovery of new biological functions and applications for this compound. chemfaces.com

Unexplored Biological Targets and Therapeutic Research Avenues (Preclinical)

While some biological activities of this compound have been identified, there are still many unexplored potential targets and therapeutic avenues that warrant preclinical investigation. Its known cytotoxic effects on certain cancer cell lines suggest a potential role in oncology, but further research is needed to understand the underlying mechanisms and to explore its efficacy in a broader range of cancer types. medchemexpress.comsemanticscholar.orgchemsrc.com